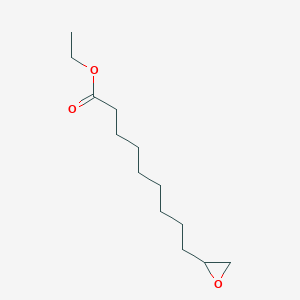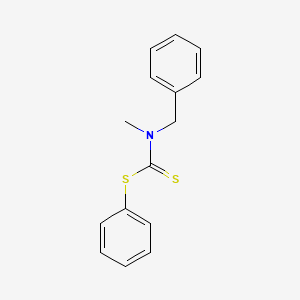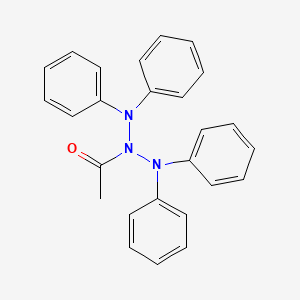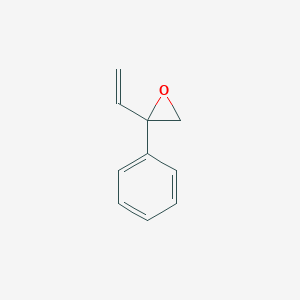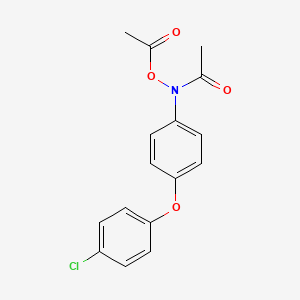
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyloxy group and a chlorophenoxyphenyl group attached to the nitrogen atom of the acetamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- typically involves the reaction of 4-chlorophenol with 4-phenoxyphenylamine to form an intermediate, which is then acetylated using acetic anhydride. The reaction conditions generally include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenols.
Applications De Recherche Scientifique
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(acetyloxy)-N-(4-phenoxyphenyl)-
- Acetamide, N-(acetyloxy)-N-(4-(4-bromophenoxy)phenyl)-
- Acetamide, N-(acetyloxy)-N-(4-(4-methylphenoxy)phenyl)-
Uniqueness
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
103429-67-0 |
|---|---|
Formule moléculaire |
C16H14ClNO4 |
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
[N-acetyl-4-(4-chlorophenoxy)anilino] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-11(19)18(22-12(2)20)14-5-9-16(10-6-14)21-15-7-3-13(17)4-8-15/h3-10H,1-2H3 |
Clé InChI |
QENJYKQKXKBZBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


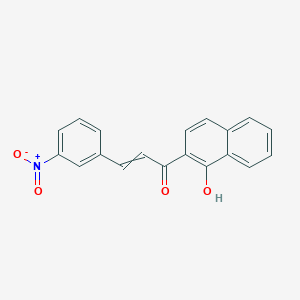
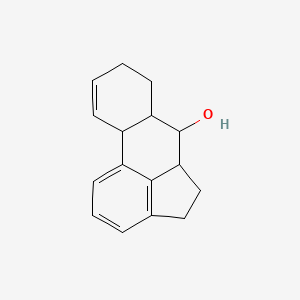

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
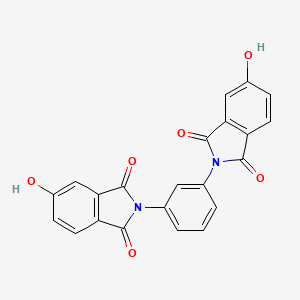
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
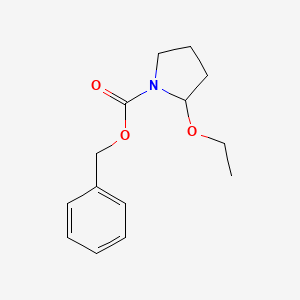
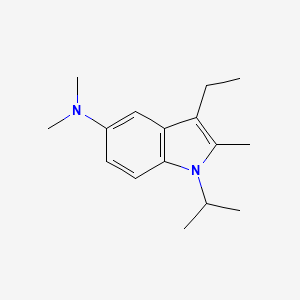

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)
